molecular formula C4H7ClO B094208 3-Chlorotetrahydrofuran CAS No. 19311-38-7

3-Chlorotetrahydrofuran

Cat. No.: B094208
CAS No.: 19311-38-7
M. Wt: 106.55 g/mol
InChI Key: FPHNWFFKQCPXPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorotetrahydrofuran can be synthesized through various methods. One common method involves the chlorination of tetrahydrofuran. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of tetrahydrofuran with hydrochloric acid in the presence of a catalyst. This method ensures high yield and purity of the product . The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness of 3-Chlorotetrahydrofuran:

Properties

IUPAC Name

3-chlorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHNWFFKQCPXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335300
Record name 3-Chlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19311-38-7
Record name 3-Chlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 3-chlorotetrahydrofuran?

A1: this compound is a heterocyclic compound with a five-membered ring containing four carbon atoms, one oxygen atom, and a chlorine atom substituted at the 3-position. Its molecular formula is C4H7ClO.

Q2: Can you describe some common synthetic routes to obtain 2-alkoxy-3-chlorotetrahydrofurans?

A: Research has focused on the synthesis of substituted derivatives, particularly 2-alkoxy-3-chlorotetrahydrofurans. These compounds are often synthesized from readily available starting materials like furanidines. [, ]

Q3: How does the choice of solvent influence the synthesis of 2-alkoxy-3-chlorotetrahydrofurans?

A: The ratio of cis and trans isomers of 2-alkoxy-3-chlorotetrahydrofurans can be influenced by the solvent used during synthesis. This highlights the importance of solvent selection in controlling the stereochemical outcome of the reaction. []

Q4: What are some reactions that 2-alkoxy-3-chlorotetrahydrofurans can undergo?

A4: These compounds exhibit reactivity with various reagents:

  • Phenyllithium: Reactions with phenyllithium can result in the opening of the tetrahydrofuran ring, offering pathways to new synthetic targets. [, ]
  • Hydrogenolysis: Ethereal solutions of chloroalane can be used for the hydrogenolysis of acetals derived from this compound. []
  • Nucleophilic Substitution: The chlorine atom in the 3-position can undergo nucleophilic substitution reactions, providing a way to introduce different substituents at that position. []

Q5: What is the stereochemical outcome of ring-opening reactions of 2-substituted 3-halogenotetrahydropyrans and -furans?

A: While ring-opening of cis and trans 2-substituted 3-halotetrahydropyrans generally shows high stereoselectivity towards (E)-5-substituted pent-4-enols, this selectivity is reduced when the substituent at the 2-position exhibits significant anomeric effects or lacks conformational preference. []

Q6: Can you explain the observed stereoselectivity in the ring-opening of 3-halogenotetrahydropyrans?

A: The stereoselectivity is attributed to a mechanism involving a rapidly inverting 3-carbanion intermediate. This carbanion forms quickly from both cis and trans isomers. The ring-opening, although fast, is slower than the carbanion inversion, meaning it occurs before conformational changes. As a result, the (E)/(Z) configuration of the resulting unsaturated alcohol is determined by the initial conformation of the tetrahydropyran. []

Q7: Why does the ring-opening of 2-alkyl-3-chlorotetrahydrofurans not exhibit the same stereoselectivity?

A: Unlike their tetrahydropyran counterparts, 2-alkyl-3-chlorotetrahydrofurans exist in conformational equilibria, leading to a lack of stereoselectivity in their ring-opening reactions. []

Q8: How can the ring-opening reaction be applied in synthesis?

A: This reaction is a valuable synthetic tool. For instance, it has been utilized in the synthesis of pheromones like (±)-exo- and (±)-endo-brevicomin, showcasing its applicability in constructing complex molecules. []

Q9: Has this compound been explored for its antiviral properties?

A: While this compound itself hasn't been extensively studied for antiviral activity, a derivative, 2-(this compound-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29), has shown moderate activity against human adenovirus type 5 (HAdV-5). []

Q10: What is the mechanism of action of G29 against HAdV-5?

A: G29 appears to act through multiple mechanisms. It inhibits the formation of viral inclusion bodies, reduces the production of new virus particles, and helps normalize the cell cycle in infected cells, limiting viral replication. []

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